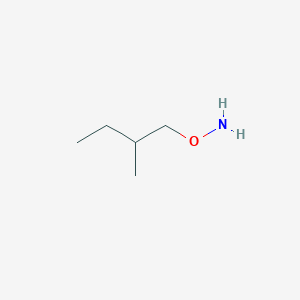
O-(2-methylbutyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-methylbutyl)hydroxylamine is a chemical compound with the CAS Number: 1373211-33-6 . It has a molecular weight of 103.16 and is a liquid at room temperature . The IUPAC name for this compound is O-(2-methylbutyl)hydroxylamine .
Molecular Structure Analysis
The InChI code for O-(2-methylbutyl)hydroxylamine is 1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 . The InChI key is WOPUHEXDZBLVJX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving O-(2-methylbutyl)hydroxylamine are not detailed in the literature, hydroxylamines in general are known to participate in various reactions. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Physical And Chemical Properties Analysis
O-(2-methylbutyl)hydroxylamine is a liquid at room temperature . It has a molecular weight of 103.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.科学的研究の応用
Application Summary
“O-(2-methylbutyl)hydroxylamine” is a type of O-protected NH-free hydroxylamine derivative . These compounds are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
Methods of Application
These compounds showcase high regio-, chemo- and stereoselectivity in their unprotected form . They are used in the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .
Results or Outcomes
The use of these compounds in organic synthesis allows for the construction of nitrogen-enriched compounds with high selectivity . This can be particularly useful in the synthesis of complex molecules, such as pharmaceuticals .
O-Derivatization of Hydroxylamines, Oximes and Related Compounds
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used in the O-alkylation and arylation of oximes, hydroxylamines and related compounds . This process is important in the synthesis of O-substituted hydroxylamines from alcohols .
Methods of Application
The process involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method allows for the direct preparation of O-substituted hydroxylamines .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-substituted hydroxylamines that would be difficult to prepare otherwise . These compounds are valuable building blocks in the synthesis of oxime ethers and benzofurans .
Electrophilic Hydroxylamine-Derived Reagents
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used as an electrophilic hydroxylamine-derived reagent . These reagents are used in the synthesis of aziridines .
Methods of Application
The process involves the use of N-unprotected, O-arylsulfonyl reagents to afford unprotected aziridines . An improved protocol uses “O-(2-methylbutyl)hydroxylamine” in a palladium-catalyzed O-arylation .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-arylhydroxylamines . These compounds are valuable in the synthesis of substituted benzofurans .
O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used in the O-alkylation and arylation of oximes, hydroxylamines and related compounds . This process is important in the synthesis of O-substituted hydroxylamines from alcohols .
Methods of Application
The process involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method allows for the direct preparation of O-substituted hydroxylamines .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-substituted hydroxylamines that would be difficult to prepare otherwise . These compounds are valuable building blocks in the synthesis of oxime ethers and benzofurans .
Electrophilic Hydroxylamine-Derived Reagents
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used as an electrophilic hydroxylamine-derived reagent . These reagents are used in the synthesis of aziridines .
Methods of Application
The process involves the use of N-unprotected, O-arylsulfonyl reagents to afford unprotected aziridines . An improved protocol uses “O-(2-methylbutyl)hydroxylamine” in a palladium-catalyzed O-arylation .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-arylhydroxylamines . These compounds are valuable in the synthesis of substituted benzofurans .
Safety And Hazards
O-(2-methylbutyl)hydroxylamine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . It has hazard statements H226, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
将来の方向性
O-protected NH-free hydroxylamine derivatives, which include O-(2-methylbutyl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
特性
IUPAC Name |
O-(2-methylbutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPUHEXDZBLVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-methylbutyl)hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

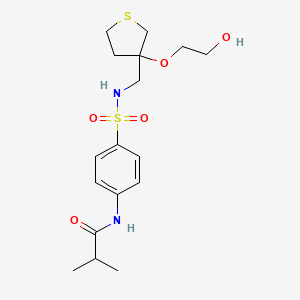
![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)
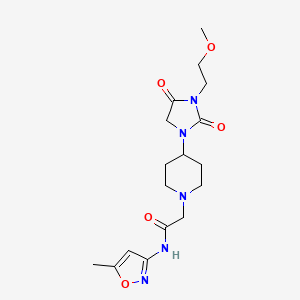
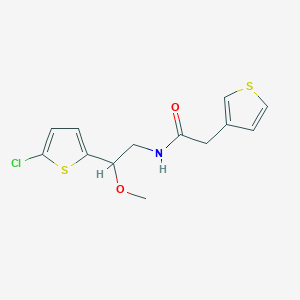
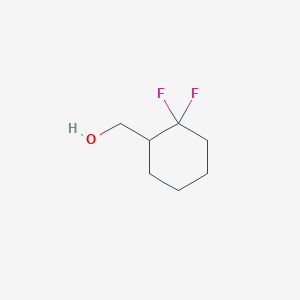
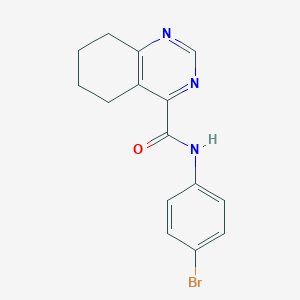
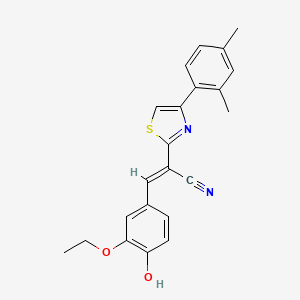
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
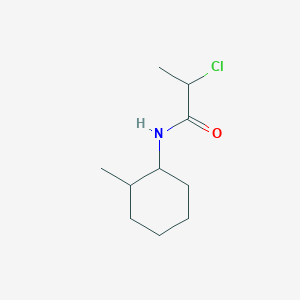
![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)
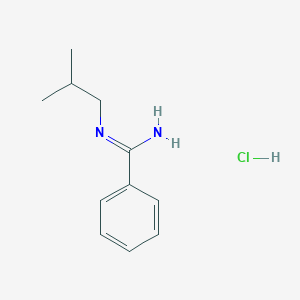
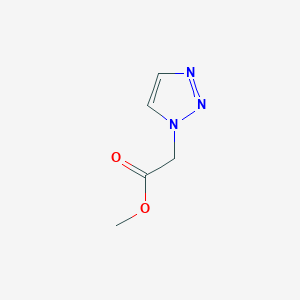
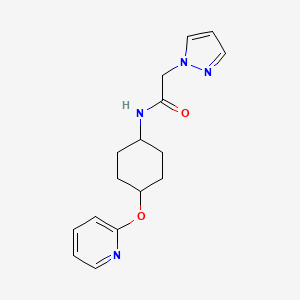
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)